molecular formula C10H8N2OS B2868563 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-ylhydrosulfide CAS No. 1598405-68-5

5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-ylhydrosulfide

Cat. No. B2868563
CAS RN: 1598405-68-5
M. Wt: 204.25
InChI Key: KNRDDHQQKURIEX-VOTSOKGWSA-N
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Description

Typically, the description of a chemical compound includes its molecular formula, structural formula, and other identifiers such as CAS number, if available. It may also include information about its appearance (solid, liquid, color, etc.) .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, conditions, and products .


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases .

Scientific Research Applications

Corrosion Inhibition

One of the primary applications of 1,3,4-oxadiazole derivatives is in the field of corrosion inhibition. For example, derivatives of 1,3,4-oxadiazole have been assessed for their ability to inhibit corrosion of mild steel in sulfuric acid, showing significant potential as corrosion inhibitors. These compounds function by forming a protective layer on the metal surface, thereby reducing the corrosion rate. The effectiveness of these inhibitors is further supported by various techniques, including gravimetric, electrochemical, and surface analysis methods (P. Ammal et al., 2018).

Luminescent Materials

1,3,4-Oxadiazole derivatives have been explored for their photoluminescent properties, making them suitable for applications in optoelectronics, such as in light-emitting diodes (LEDs) and other display technologies. Studies have focused on synthesizing and characterizing compounds that exhibit cholesteric and nematic mesophases, showcasing their potential in creating materials with wide mesomorphic temperature ranges and strong fluorescence emissions (Jie Han et al., 2010).

Antimicrobial and Antitubercular Agents

Research into 1,3,4-oxadiazole derivatives has also extended into the development of new pharmaceutical compounds. These studies have revealed that certain derivatives possess moderate to significant antimicrobial and antitubercular activities. This highlights the potential of 1,3,4-oxadiazole derivatives in contributing to the development of new therapeutic agents (G. V. Suresh Kumar et al., 2013).

Electronic and Optical Properties

1,3,4-Oxadiazole derivatives are of interest in the study of materials with desirable electronic and optical properties for use in molecular electronics. Theoretical studies have been conducted to understand the influence of the oxadiazole ring on the geometric and electronic properties of polymers, suggesting their application in electron-conducting materials and in devices requiring specific optoelectronic characteristics (A. Garzón et al., 2010).

Apoptosis Inducers in Cancer Therapy

Certain 1,3,4-oxadiazole compounds have been identified as novel apoptosis inducers, offering a pathway for the development of anticancer agents. These compounds have shown activity against breast and colorectal cancer cell lines, demonstrating the potential of 1,3,4-oxadiazole derivatives in cancer therapy (Han-Zhong Zhang et al., 2005).

Mechanism of Action

If the compound is biologically active, its mechanism of action needs to be understood. This involves studying how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves understanding the risks associated with handling and using the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

properties

IUPAC Name

5-[(E)-2-phenylethenyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS/c14-10-12-11-9(13-10)7-6-8-4-2-1-3-5-8/h1-7H,(H,12,14)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRDDHQQKURIEX-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NNC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NNC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601333692
Record name 5-[(E)-2-phenylethenyl]-3H-1,3,4-oxadiazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820064
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-ylhydrosulfide

CAS RN

1598405-68-5
Record name 5-[(E)-2-phenylethenyl]-3H-1,3,4-oxadiazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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